7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves several steps, typically starting with the formation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of fluorinated precursors and methylation agents, followed by cyclization to form the benzofuran ring . Industrial production methods often optimize these steps to ensure high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and proton quantum tunneling to construct the benzofuran ring efficiently .
Chemical Reactions Analysis
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be compared with other benzofuran derivatives, such as:
2-Methyl-2,3-dihydrobenzofuran: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
2,3-Dihydro-1-benzofuran-7-amine: Another benzofuran derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine, also known as this compound hydrochloride, is a synthetic organic compound belonging to the benzofuran class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₉H₁₁ClFNO |
Molecular Weight | 203.64 g/mol |
CAS Number | 1394731-33-9 |
IUPAC Name | (3S)-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |
Appearance | White to off-white solid |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom at the 7th position enhances its binding affinity to certain enzymes or receptors, while the amine group facilitates interactions with various biological molecules. This can modulate several biochemical pathways, potentially leading to observed therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, research has shown that various synthesized monomeric alkaloids demonstrate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds ranged from:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Although specific data on the MIC for this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial activity .
Neuropharmacological Potential
There is growing interest in the neuropharmacological effects of benzofuran derivatives. Some studies have indicated that modifications in the molecular structure can lead to enhanced activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For example, compounds with electron-withdrawing groups like fluorine have shown strong inhibitory activity against MAO-B with IC50 values as low as 21 nM .
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzofuran derivatives found that those with similar structural features to 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran exhibited significant zones of inhibition against multiple bacterial strains, indicating potential as therapeutic agents in treating infections .
- Neuroprotective Effects : Research into benzofurans has suggested that certain derivatives can offer neuroprotective benefits by inhibiting MAO-B activity, thus providing a potential avenue for developing treatments for neurodegenerative diseases .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10FNO/c1-5-8(11)6-3-2-4-7(10)9(6)12-5/h2-5,8H,11H2,1H3 |
InChI Key |
MFQGCMOGPFGQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC=C2)F)N |
Origin of Product |
United States |
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